Cas no 2228271-10-9 (tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate)

Tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-methylazetidin-3-yloxy moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which combines a protected amine with a methoxy-substituted phenyl ring and a rigid azetidine scaffold. The Boc group enhances stability and facilitates selective deprotection, while the azetidine ring contributes to conformational constraint, potentially improving binding affinity in drug design. Its synthetic utility lies in intermediate applications for constructing pharmacologically active molecules, particularly in the development of targeted therapeutics. The compound's well-defined reactivity profile makes it a valuable building block for research and industrial applications.
tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate structure
2228271-10-9 structure
商品名:tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate
CAS番号:2228271-10-9
MF:C16H24N2O4
メガワット:308.372764587402
CID:6443018
PubChem ID:165675451

tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate
    • EN300-1889123
    • 2228271-10-9
    • tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
    • インチ: 1S/C16H24N2O4/c1-15(2,3)22-14(19)18-12-7-6-11(20-5)8-13(12)21-16(4)9-17-10-16/h6-8,17H,9-10H2,1-5H3,(H,18,19)
    • InChIKey: URZJQIDDZRVWNY-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C=CC=1NC(=O)OC(C)(C)C)OC)C1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 308.17360725g/mol
  • どういたいしつりょう: 308.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1889123-0.1g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
0.1g
$1183.0 2023-09-18
Enamine
EN300-1889123-1.0g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
1g
$1343.0 2023-06-01
Enamine
EN300-1889123-0.05g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
0.05g
$1129.0 2023-09-18
Enamine
EN300-1889123-2.5g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
2.5g
$2631.0 2023-09-18
Enamine
EN300-1889123-5g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
5g
$3894.0 2023-09-18
Enamine
EN300-1889123-0.25g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
0.25g
$1235.0 2023-09-18
Enamine
EN300-1889123-1g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
1g
$1343.0 2023-09-18
Enamine
EN300-1889123-5.0g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
5g
$3894.0 2023-06-01
Enamine
EN300-1889123-10.0g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
10g
$5774.0 2023-06-01
Enamine
EN300-1889123-0.5g
tert-butyl N-{4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228271-10-9
0.5g
$1289.0 2023-09-18

tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate 関連文献

tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamateに関する追加情報

Comprehensive Guide to tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228271-10-9)

tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228271-10-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its abbreviated name, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a tert-butyl carbamate group and a 3-methylazetidin-3-yl moiety, makes it a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of novel therapeutics targeting neurological and inflammatory conditions.

The molecular formula of tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate is C16H24N2O4, with a molecular weight of approximately 308.37 g/mol. The compound's structure includes a methoxy group and a carbamate functional group, which contribute to its stability and reactivity. These features make it an excellent candidate for further chemical modifications, enabling the creation of derivatives with enhanced biological activity. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy due to its increasing prominence in modern drug design.

One of the most frequently asked questions about tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate is its role in drug discovery. Recent trends in pharmaceutical research highlight the growing demand for small molecules that can modulate specific biological targets. This compound's ability to serve as a versatile scaffold has made it a focal point in the development of kinase inhibitors and GPCR modulators, two areas of intense interest in the biotech industry. Additionally, its potential use in central nervous system (CNS) drug development aligns with the current focus on addressing neurodegenerative diseases like Alzheimer's and Parkinson's.

Another hot topic related to tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate is its synthetic accessibility. Researchers often search for efficient and scalable methods to produce this compound, given its importance in medicinal chemistry. Recent advancements in green chemistry have led to the exploration of environmentally friendly synthetic routes, reducing the use of hazardous reagents and solvents. This aligns with the broader industry shift toward sustainable practices, a trend that is increasingly influencing chemical research and development.

The market dynamics surrounding tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate are also worth noting. With the rise of custom synthesis and contract research organizations (CROs), there is a growing demand for high-quality intermediates like this compound. Pharmaceutical companies and academic institutions alike are seeking reliable suppliers who can provide consistent and pure batches of tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate to support their research efforts. This has created a niche market for specialized chemical manufacturers.

In summary, tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228271-10-9) is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, combined with its potential applications in CNS therapeutics and kinase inhibition, make it a valuable tool for researchers. As the industry continues to prioritize sustainability and efficiency, the development of greener synthetic methods for this compound will likely remain a key area of focus. For those involved in pharmaceutical R&D, understanding the properties and applications of this molecule is essential for staying at the forefront of innovation.

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